3-Methylbut-2-ene-1-thiol-d6
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Overview
Description
3-Methylbut-2-ene-1-thiol-d6, also known as 3-Methyl-2-butene-1-thiol-d6, is a deuterated labeled compound. It is a stable isotope of 3-Methylbut-2-ene-1-thiol, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-ene-1-thiol-d6 involves the incorporation of deuterium into the parent compound, 3-Methylbut-2-ene-1-thiol. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the direct introduction of deuterium into the molecular structure using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-ene-1-thiol-d6 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Thioethers.
Scientific Research Applications
3-Methylbut-2-ene-1-thiol-d6 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used as a tracer for quantitation in various chemical reactions and processes.
Biology: It is used in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylbut-2-ene-1-thiol-d6 involves its incorporation into molecular structures as a deuterated analog. The presence of deuterium affects the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to the non-deuterated analog. This makes it a valuable tool in drug development and metabolic studies .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-ene-1-thiol: The non-deuterated analog of 3-Methylbut-2-ene-1-thiol-d6.
3-Methyl-2-buten-1-thiol: Another name for the non-deuterated analog.
Prenyl mercaptan: A similar compound with a different structural arrangement.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise tracing and quantitation in various studies, making it a valuable tool in drug development and metabolic research .
Properties
Molecular Formula |
C5H10S |
---|---|
Molecular Weight |
108.24 g/mol |
IUPAC Name |
4,4,4-trideuterio-3-(trideuteriomethyl)but-2-ene-1-thiol |
InChI |
InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 |
InChI Key |
GYDPOKGOQFTYGW-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCS)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=CCS)C |
Origin of Product |
United States |
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